Nitrate de rhodium

Vue d'ensemble

Description

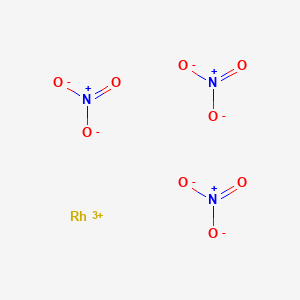

Rhodium nitrate is a chemical compound with the formula Rh(NO₃)₃. It is a coordination complex of rhodium in the +3 oxidation state, combined with nitrate ions. This compound is typically found in solution form and is known for its applications in various fields, including catalysis and material science. Rhodium nitrate is a brownish solution and is highly soluble in water.

Applications De Recherche Scientifique

Catalytic Applications

1.1 Heterogeneous Catalysis

Rhodium nitrate is primarily utilized as a precursor for the production of heterogeneous catalysts. These catalysts are crucial in numerous chemical reactions, particularly in the automotive industry for catalytic converters that reduce harmful emissions. Rhodium's catalytic properties make it effective for reactions such as oxidation and hydrogenation.

- Process Overview : Rhodium nitrate solutions are prepared by dissolving rhodium hydroxide in nitric acid, yielding a stable solution that can be easily supported on various substrates like alumina or silica . The high purity of the rhodium nitrate solution enhances its supporting efficiency on inorganic supports, achieving up to 99% rhodium retention during catalyst preparation .

1.2 Electrocatalysis

Recent studies have highlighted the role of rhodium compounds, including rhodium nitrate, in electrocatalytic processes such as nitrate reduction and nitrogen reduction reactions (NRR). Rhodium-based catalysts exhibit superior performance compared to traditional platinum catalysts.

- Case Study : Research comparing the electrocatalytic activity of rhodium sulfide supported on carbon (RhSx/C) against platinum and pure rhodium shows that RhSx/C demonstrates a significantly higher current density for nitrate reduction, outperforming both Pt/C and Rh/C under similar conditions . The study indicates that modifications to the rhodium compound can enhance its catalytic efficiency while mitigating issues such as chloride poisoning.

Material Synthesis

Rhodium nitrate serves as a critical raw material for synthesizing other rhodium compounds, which are essential in various chemical processes.

- Synthesis Pathway : The conversion of rhodium nitrate into other compounds typically involves controlled reactions with different ligands or solvents. For instance, rhodium complexes formed from rhodium nitrate can be used in organometallic chemistry or as precursors for advanced materials like thin films and nanoparticles .

Stability and Storage

The stability of rhodium nitrate solutions is a significant advantage for their application in industrial settings. Studies indicate that these solutions do not decompose upon heating or during long-term storage, making them reliable sources of rhodium for various applications .

- Data Table: Stability Characteristics of Rhodium Nitrate Solutions

| Parameter | Value |

|---|---|

| Concentration | 3.5 mol/L |

| Stability Temperature | Up to 110°C |

| Turbidity Formation | None observed over 15 weeks |

| Supporting Efficiency | Up to 99% |

Environmental Applications

Rhodium nitrate's role extends into environmental applications, particularly in waste gas purification systems where it acts as a catalyst to convert harmful gases into less toxic substances.

Mécanisme D'action

Target of Action

Rhodium nitrate is an inorganic compound, a salt of rhodium and nitric acid with the formula Rh(NO3)3 . The primary targets of rhodium nitrate are biomolecules such as DNA, RNA, protein kinases, UPS, KDM5A, and other biomolecules of relevance . These biomolecules play crucial roles in various biological processes, including gene expression, protein synthesis, and cellular signaling.

Mode of Action

Rhodium nitrate interacts with its targets, primarily biomolecules, in a unique way. It is suggested that rhodium compounds bond to DNA, RNA, or the corresponding purines and inhibit their synthesis . This interaction leads to changes in the normal functioning of these biomolecules, thereby affecting the biological processes they are involved in .

Biochemical Pathways

The interaction of rhodium nitrate with biomolecules affects various biochemical pathways. For instance, the binding of rhodium complexes with the DNA of cells leads to inhibition of DNA replication . This can affect the cell division process, potentially leading to cell death.

Result of Action

The molecular and cellular effects of rhodium nitrate’s action are largely unknown. It is suggested that rhodium compounds are genotoxic . Rhodium trichloride and various rhodium(III) complexes are positive in indicator tests and bacterial mutagenicity tests

Action Environment

The action, efficacy, and stability of rhodium nitrate can be influenced by various environmental factors. For instance, the temperature, pH, and concentration of other substances in the environment can affect the rate and extent of nitrate reduction . .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Rhodium nitrate can be synthesized through the reaction of rhodium metal or rhodium oxide with nitric acid. The process involves dissolving rhodium in concentrated nitric acid, which results in the formation of rhodium nitrate. The reaction is typically carried out under controlled conditions to ensure complete dissolution and formation of the desired product.

Industrial Production Methods: In industrial settings, rhodium nitrate is produced by dissolving rhodium black (a finely divided form of rhodium) in concentrated sulfuric acid under heating. The pH of the solution is then controlled to precipitate rhodium hydroxide, which is subsequently dissolved in nitric acid to form rhodium nitrate .

Analyse Des Réactions Chimiques

Types of Reactions: Rhodium nitrate undergoes various chemical reactions, including:

Oxidation: Rhodium nitrate can act as an oxidizing agent in various chemical reactions.

Reduction: It can be reduced to form rhodium metal or other rhodium compounds.

Substitution: Rhodium nitrate can undergo ligand substitution reactions, where the nitrate ions are replaced by other ligands.

Common Reagents and Conditions:

Oxidation Reactions: Typically involve the use of reducing agents such as hydrogen or carbon monoxide.

Reduction Reactions: Often carried out using reducing agents like sodium borohydride or hydrazine.

Substitution Reactions: Conducted in the presence of ligands such as ethylenediamine or phosphines.

Major Products Formed:

Oxidation: Formation of rhodium oxides.

Reduction: Formation of rhodium metal or rhodium hydrides.

Substitution: Formation of various rhodium complexes with different ligands

Comparaison Avec Des Composés Similaires

- Rhodium chloride

- Rhodium acetate

- Rhodium sulfate

Propriétés

Numéro CAS |

10139-58-9 |

|---|---|

Formule moléculaire |

HNO3Rh |

Poids moléculaire |

165.919 g/mol |

Nom IUPAC |

nitric acid;rhodium |

InChI |

InChI=1S/HNO3.Rh/c2-1(3)4;/h(H,2,3,4); |

Clé InChI |

SXUZODOWIKVCDO-UHFFFAOYSA-N |

SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Rh+3] |

SMILES canonique |

[N+](=O)(O)[O-].[Rh] |

Key on ui other cas no. |

10139-58-9 |

Pictogrammes |

Oxidizer; Corrosive; Irritant; Health Hazard; Environmental Hazard |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.